1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
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Overview
Description
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester typically involves the esterification of citric acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester has various scientific research applications, including:
Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and durability of polymers.
Biology: Investigated for its potential use as a biodegradable plasticizer in biomedical applications.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .
Comparison with Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester can be compared with other similar compounds such as:
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but includes an acetyloxy group, which may affect its biodegradability and compatibility with certain polymers.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate: This compound is used in different applications, such as a buffering agent, due to its ionic nature.
The uniqueness of this compound lies in its balance of flexibility, biodegradability, and compatibility with a wide range of polymers .
Properties
IUPAC Name |
trihexyl 2-hydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMPRZCMKXDUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333950 |
Source
|
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16544-70-0 |
Source
|
Record name | Trihexyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16544-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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